molecular formula C12H17N3O2 B166187 Ethyl 6-(piperazin-1-yl)nicotinate CAS No. 132521-78-9

Ethyl 6-(piperazin-1-yl)nicotinate

Cat. No. B166187
M. Wt: 235.28 g/mol
InChI Key: AMCQVTYZNLAJHD-UHFFFAOYSA-N
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Description

Ethyl 6-(piperazin-1-yl)nicotinate is a compound that is structurally related to various pharmacologically active ligands. It is characterized by the presence of a piperazine ring, which is a common feature in many drug molecules due to its ability to interact with biological targets. The compound's relevance in research stems from its potential use in medicinal chemistry, particularly in the design and synthesis of ligands for the dopamine D(4) receptors .

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, a compound with a piperazine moiety linked to a 3-cyanopyridin-2-yl group was synthesized as part of a study on dopamine D(4) receptor ligands. The synthesis involved structural modifications to improve receptor affinity and selectivity, as well as to enable radiolabeling with carbon-11 for PET imaging . Another synthesis approach for piperazine derivatives was demonstrated through a four-component cyclocondensation reaction, which could potentially be adapted for the synthesis of Ethyl 6-(piperazin-1-yl)nicotinate .

Molecular Structure Analysis

The molecular structure of Ethyl 6-(piperazin-1-yl)nicotinate would likely exhibit features that are conducive to interaction with biological targets, such as the dopamine D(4) receptors. The presence of a piperazine ring is known to contribute to the binding affinity and selectivity of ligands. Structural analysis of related compounds has shown that certain features can be incorporated to enhance these properties .

Chemical Reactions Analysis

The chemical reactivity of Ethyl 6-(piperazin-1-yl)nicotinate would be influenced by the functional groups present in its structure. The piperazine ring is a versatile moiety that can undergo various chemical reactions, which can be exploited to create a diverse range of derivatives with potential biological activities. The reactions could include alkylation, acylation, and radiolabeling, as evidenced by the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(piperazin-1-yl)nicotinate, such as lipophilicity, would be critical in determining its pharmacokinetic profile, including brain penetration and nonspecific binding. Compounds with similar structures have been designed to have optimal log P values to ensure adequate brain penetration while minimizing nonspecific binding. These properties are essential for the potential use of such compounds as PET tracers for imaging studies .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives, including Ethyl 6-(piperazin-1-yl)nicotinate, are significant in drug design due to their versatile therapeutic applications. These compounds have been used in a variety of medicinal contexts, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the molecules, making piperazine a critical scaffold for drug discovery and design. This flexibility allows for the development of drug-like elements targeting various diseases, emphasizing the need for further therapeutic investigations on piperazine-based motifs (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown promise in anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the critical role of piperazine as a building block in developing potent anti-TB molecules. The design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules are key areas of interest for medicinal chemists, aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Nanofiltration Membranes and Environmental Applications

Recent advances in nanofiltration (NF) membrane technology have leveraged piperazine-based NF membranes, particularly those featuring a crumpled polyamide layer. These membranes demonstrate significant improvements in separation performance, including enhanced water permeance and selectivity, as well as improved antifouling capabilities. The development of high-performance NF membranes utilizing piperazine offers potential for various environmental applications, such as water softening, purification, and wastewater treatment, underscoring the importance of further research in this area (Shao et al., 2022).

properties

IUPAC Name

ethyl 6-piperazin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-3-4-11(14-9-10)15-7-5-13-6-8-15/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQVTYZNLAJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566600
Record name Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(piperazin-1-yl)nicotinate

CAS RN

132521-78-9
Record name Ethyl 6-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 6-chloronicotinate (1.12 g) was dissolved in DMF (30 mL), and 1-tert-butoxycarbonylpiperazine (1.24 g) and potassium carbonate (1.00 g) were added thereto. The mixture was stirred at 80° C. for 18 hr. Water (100 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate. The extract was washed successively with saturated aqueous sodium hydrogencarbonate solution and brine and dried. The solvent was evaporated under reduced pressure. The residue was dissolved in dichloromethane (10 mL), and trifluoroacetic acid (5 mL) was added thereto at room temperature. The mixture was stirred for 2 hr and the reaction mixture was concentrated under reduced pressure. Water (50 mL) was added to the residue, and the mixture was washed with diethyl ether. The aqueous layer was basified with aqueous sodium hydrogen carbonate solution. The mixture was extracted with chloroform. The extract was dried and the mixture was concentrated under reduced pressure to give 1-(5-ethoxycarbonyl-2-pyridyl)piperazine (1.17 g) as an oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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